molecular formula C11H8N2 B13932155 1H-pyrrolo[3,2-c]quinoline CAS No. 233-38-5

1H-pyrrolo[3,2-c]quinoline

Cat. No.: B13932155
CAS No.: 233-38-5
M. Wt: 168.19 g/mol
InChI Key: VNDWOJHEQHSSJU-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]quinoline is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a quinoline ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]quinoline can be synthesized through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For example, the Pictet-Spengler reaction, which involves cyclization and oxidation, is often used . Another method includes the use of a synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production. The use of readily available precursors and mild reaction conditions makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diamine derivatives, while substitution reactions can introduce various functional groups at different positions on the ring system .

Scientific Research Applications

1H-pyrrolo[3,2-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-c]quinoline varies depending on its application. For instance, as a serotonin 5-HT6 receptor antagonist, it binds to the receptor and inhibits its activity, which can help alleviate cognitive deficits . The compound’s interaction with molecular targets and pathways often involves binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: 1H-pyrrolo[3,2-c]quinoline is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its potential as a versatile building block in organic synthesis and its promising biological activities.

Properties

CAS No.

233-38-5

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]quinoline

InChI

InChI=1S/C11H8N2/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-7,12H

InChI Key

VNDWOJHEQHSSJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN3)C=N2

Origin of Product

United States

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